molecular formula C8H12N2O2 B181572 Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 35691-93-1

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B181572
CAS No.: 35691-93-1
M. Wt: 168.19 g/mol
InChI Key: BCKARVLFIJPHQU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic functions. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

This compound impacts various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzyme functions, as well as alterations in gene expression. For instance, the compound has been found to inhibit certain kinases, thereby affecting downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. The compound’s metabolism involves its conversion into various metabolites, which may have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein synthesis and folding .

Preparation Methods

The synthesis of 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1h-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid . The esterification of this acid with ethanol in the presence of a catalyst produces the desired ethyl ester .

Chemical Reactions Analysis

3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities . In industry, it is utilized in the production of various chemical intermediates and specialty chemicals .

Comparison with Similar Compounds

3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester can be compared with other similar compounds, such as 1,3-Dimethyl-1H-Pyrazole-5-Carboxylic Acid Ethyl Ester and 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid Ethyl Ester . These compounds share a similar pyrazole ring structure but differ in the position and number of methyl groups and carboxylic acid esters. The unique substitution pattern of 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKARVLFIJPHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189206
Record name 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35691-93-1
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35691-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS3UNU86DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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